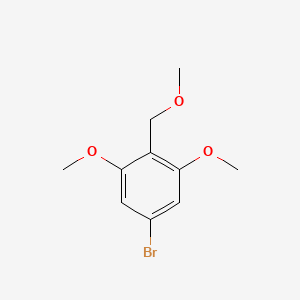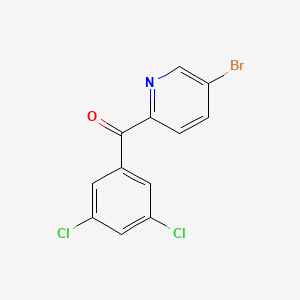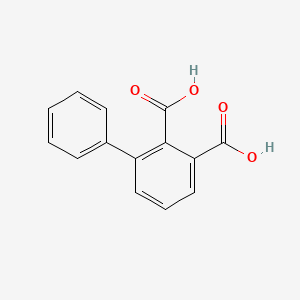
(3,4-Dichloro-phenyl)-(3-methyl-3H-imidazol-4-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1-methylimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
科学的研究の応用
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their activity and stability .
類似化合物との比較
Similar Compounds
- 3,4-Dichlorobenzoyl chloride
- 1-Methylimidazole
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
Uniqueness
5-(3,4-Dichlorobenzoyl)-1-methyl-1H-imidazole is unique due to the presence of both the dichlorobenzoyl group and the imidazole ring in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dichlorobenzoyl group enhances its potential for nucleophilic substitution reactions, while the imidazole ring contributes to its ability to interact with biological molecules .
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-6-14-5-10(15)11(16)7-2-3-8(12)9(13)4-7/h2-6H,1H3 |
InChIキー |
FMIBLQXRXDJFRP-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
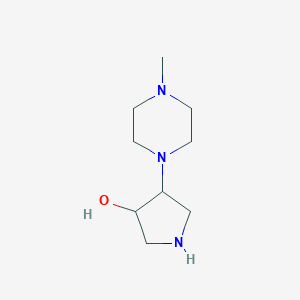
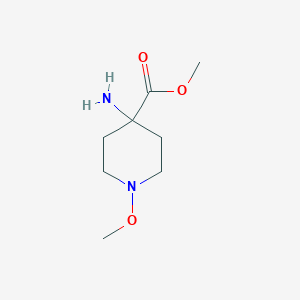

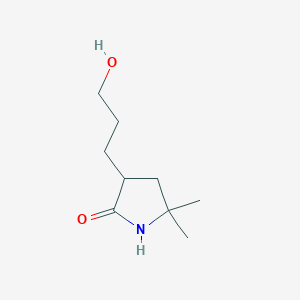
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
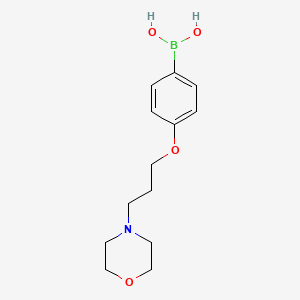
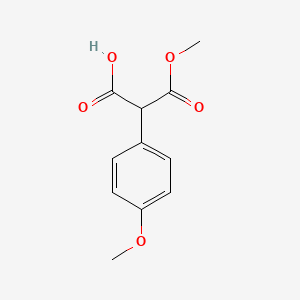
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
